molecular formula C14H18N4O3 B2447204 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1448057-62-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2447204
CAS No.: 1448057-62-2
M. Wt: 290.323
InChI Key: ZMMWMDVSCWLYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17-11(9-2-3-9)6-10(16-17)7-15-12(19)8-18-13(20)4-5-14(18)21/h6,9H,2-5,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMWMDVSCWLYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CN2C(=O)CCC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.374 g/mol
  • CAS Number : 1448046-13-6
PropertyValue
Molecular FormulaC17H21N3O2
Molecular Weight299.374 g/mol
CAS Number1448046-13-6

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit key oncogenic pathways, including:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Involved in cell proliferation and survival.

In vitro studies have demonstrated that this compound can inhibit tumor cell growth by inducing apoptosis and blocking cell cycle progression in various cancer cell lines .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are critical in mediating inflammatory responses. This activity suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyrazole Ring : Known for its ability to interact with various biological targets, enhancing the compound's potency against cancer cells.
  • Amide Functional Group : Contributes to hydrogen bonding interactions with biological macromolecules, facilitating better binding affinities.
  • Cyclopropyl Substitution : Modifies the electronic properties of the molecule, potentially increasing its lipophilicity and membrane permeability.

Study 1: Antitumor Activity

In a study conducted on breast cancer cell lines MCF-7 and MDA-MB-231, N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-y)acetamide exhibited significant cytotoxic effects. The compound was tested alone and in combination with doxorubicin, showing enhanced efficacy when used in synergy with established chemotherapeutics .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this pyrazole derivative in a mouse model of acute inflammation. The results indicated a marked reduction in edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound's synthesis likely involves multi-step reactions, including cyclopropane functionalization, pyrazole ring formation, and amide coupling. Key parameters to optimize include:

  • Monomer ratios : Adjusting stoichiometry to minimize side products (e.g., excess amine for amide bond formation) .
  • Temperature and initiators : For example, using ammonium persulfate (APS) as an initiator in free-radical copolymerization at 60–80°C .
  • Reaction time : Extended times may improve yield but risk decomposition of sensitive groups like the pyrrolidinone moiety.
    • Characterization : Confirm intermediates via 1H NMR (e.g., cyclopropane proton shifts at δ 0.5–1.5 ppm) and LC-MS for molecular weight verification .

Q. How can the structural identity of this compound be rigorously confirmed?

  • Analytical workflow :

1H NMR : Assign peaks to specific protons (e.g., cyclopropyl-CH2 at δ ~1.2–1.5 ppm, pyrazole-CH3 at δ ~3.8 ppm) .

IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and pyrrolidinone carbonyl (~1740 cm⁻¹) .

Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

X-ray crystallography (if crystalline): Resolve stereochemistry and confirm spatial arrangement of substituents.

Q. What computational tools predict the biological activity of this compound?

  • Approach : Use PASS software to predict pharmacological targets (e.g., kinase inhibition) and AutoDock Vina for molecular docking into binding pockets (e.g., cyclin-dependent kinases) .
  • Validation : Compare computational results with in vitro assays (e.g., IC50 measurements) to refine predictions.

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity results be resolved?

  • Case study : If PASS predicts kinase inhibition but in vitro assays show no activity:

Re-examine docking poses : Ensure proper protonation states and solvation effects in simulations .

Assay conditions : Test varying pH, temperature, or co-factor requirements (e.g., ATP concentration in kinase assays).

Off-target screening : Use proteome-wide affinity chromatography to identify unintended targets.

Q. What strategies optimize the reaction yield for introducing the 2,5-dioxopyrrolidin-1-yl group?

  • Key variables :

  • Base selection : Tertiary amines (e.g., DIPEA) improve nucleophilic substitution efficiency for pyrrolidinone formation .
  • Temperature control : Maintain ≤40°C to prevent diketopiperazine side products.
  • Protecting groups : Temporarily mask the pyrazole nitrogen to avoid undesired alkylation .
    • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC purity checks (>95%).

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Degradation studies :

  • Acidic conditions : Hydrolysis of the acetamide bond (pH <3) detected via LC-MS fragmentation at m/z corresponding to cleavage products.
  • Basic conditions : Pyrrolidinone ring opening (pH >10) monitored by loss of carbonyl IR stretches .
    • Stabilization : Formulate with excipients (e.g., cyclodextrins) to shield hydrolytically sensitive groups.

Q. How does the cyclopropyl group influence the compound’s conformational dynamics and target binding?

  • Methods :

  • Molecular dynamics simulations : Analyze rotational barriers of the cyclopropane ring and its impact on binding pocket fit .
  • SAR studies : Synthesize analogs with alternative substituents (e.g., isopropyl) and compare activity to isolate steric/electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.